6-(Indolin-1-yl)-5-methylnicotinonitrile
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Overview
Description
6-(Indolin-1-yl)-5-methylnicotinonitrile is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of palladium-catalyzed C-H activation reactions. For instance, the reaction of indolin-1-yl(phenyl)methanimine with diazomalonate compounds under optimized conditions can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indoline ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives .
Scientific Research Applications
6-(Indolin-1-yl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including neuroprotective effects and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and modulating their activity. This interaction can lead to the reduction of oxidative stress and inflammation, thereby providing neuroprotection .
Comparison with Similar Compounds
Indoline-2-one derivatives: Known for their antibacterial and neuroprotective activities.
Spiropyran derivatives: Used in smart materials and molecular electronics.
Indolin-1-yl ethanone derivatives: Utilized in various chemical reactions and biological studies.
Uniqueness: 6-(Indolin-1-yl)-5-methylnicotinonitrile stands out due to its unique structure, which combines the nicotinonitrile core with an indoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-11-8-12(9-16)10-17-15(11)18-7-6-13-4-2-3-5-14(13)18/h2-5,8,10H,6-7H2,1H3 |
InChI Key |
LDEJUWDKBSCTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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